BenchChemオンラインストアへようこそ!

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine

Medicinal chemistry Physicochemical profiling Lead optimisation

Specifically select this 2,5-dimethylpyrazole-pyrrolidine-3-amine isomer to ensure correct H-bond vector geometry for MDM2/MDM4 (US 8,969,341) and BET bromodomain (US 8,975,417) target engagement. Its computed logP of 2.46 and PSA of 23.79 Ų yield a CNS MPO score of ~4.5–5.0, superior to pyrazole-amine positional isomers for CNS drug discovery. Staged procurement is possible: use the 90% screening grade for HTS, then the ≥95% research grade for hit confirmation and IC₅₀ profiling.

Molecular Formula C9H16N4
Molecular Weight 180.255
CAS No. 2155546-36-2
Cat. No. B2950634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine
CAS2155546-36-2
Molecular FormulaC9H16N4
Molecular Weight180.255
Structural Identifiers
SMILESCC1=NN(C(=C1)N2CCC(C2)N)C
InChIInChI=1S/C9H16N4/c1-7-5-9(12(2)11-7)13-4-3-8(10)6-13/h5,8H,3-4,6,10H2,1-2H3
InChIKeyVRZVTHUVFQQZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine (CAS 2155546-36-2): Core Identity and Procurement-Relevant Profile


1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine (also indexed as 1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-3-amine) is a heterocyclic small molecule with molecular formula C9H16N4 and molecular weight 180.25 g/mol . The compound features a pyrrolidine-3-amine core N-substituted with a 2,5-dimethylpyrazole moiety, placing it within the pyrazolopyrrolidine class that has been investigated in patent filings targeting MDM2/MDM4 protein-protein interactions and BET bromodomain inhibition [1][2]. It is commercially available through specialty chemical suppliers, with notified purity grades of 90% (screening collection) and ≥95% (research grade), and carries a notified harmonised classification under the EU CLP regulation that includes Acute Toxicity (oral, Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity — Single Exposure (Category 3, respiratory tract) [3].

Why 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine Cannot Be Swapped with Generic Pyrazole-Pyrrolidine Building Blocks


Within the pyrazole-pyrrolidine-amine chemical space, even minor alterations in the pyrazole substitution pattern produce measurable shifts in lipophilicity (logP), polar surface area (PSA), and hydrogen-bonding capacity that directly impact molecular recognition, metabolic stability, and off-target liability . The target compound bears a specific 2,5-dimethyl (equivalently 1,3-dimethyl-1H) substitution on the pyrazole ring with the pyrrolidine-3-amine attached at the pyrazole 3-position (or 5-position under the 1,3-dimethyl-1H nomenclature); this regiochemistry is distinct from the 1,5-dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine positional isomer (CAS 1227465-80-6) in which the primary amine resides on the pyrazole rather than the pyrrolidine ring, fundamentally altering the vector and basicity of the H-bond-donating group . Regulatory differentiation further precludes casual interchange: the notified CLP classification for this compound includes Eye Dam. 1 (H318) and STOT SE 3 (H335), hazard endpoints that are not uniformly assigned across the broader pyrazolopyrrolidine class and have direct consequences for laboratory handling protocols, shipping restrictions, and institutional chemical hygiene plans [1]. These structural and regulatory distinctions make generic procurement — e.g., purchasing the nearest available catalog analog without verifying regiochemistry — a source of irreproducible synthetic outcomes and unexpected safety events.

Quantitative Comparative Evidence for 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine (CAS 2155546-36-2) Versus Closest Analogs


Lipophilicity (logP) Comparison: Target Compound Versus Mono-Methyl Analog

The presence of a second methyl substituent on the pyrazole ring in the target compound (2,5-dimethyl, i.e., 1,3-dimethyl-1H) imparts elevated lipophilicity relative to the mono-methyl analog 1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine (CAS 1315365-78-6). The target compound exhibits a computed logP of 2.46 , which is approximately 0.7–1.0 log units higher than the estimated logP of the des-methyl analog (C8H14N4, MW 166.22), based on the additive contribution of an sp²-methyl group on the pyrazole heterocycle . This difference translates to a roughly 5- to 10-fold increase in n-octanol/water partition coefficient, with direct implications for passive membrane permeability and CYP-mediated metabolic clearance.

Medicinal chemistry Physicochemical profiling Lead optimisation

Hazard Classification Differentiation: Eye Dam. 1 (H318) and STOT SE 3 (H335) as Procurement-Decisive Endpoints

The EU CLP notified classification for 1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-3-amine (CAS 2155546-36-2, EC 973-471-1) includes Eye Damage Category 1 (H318: Causes serious eye damage) and Specific Target Organ Toxicity — Single Exposure Category 3 (H335: May cause respiratory irritation), in addition to Acute Toxicity Category 4 (H302) and Skin Irritation Category 2 (H315) [1]. This full hazard profile triggers mandatory Danger signal word labelling with both the GHS05 (Corrosion) and GHS07 (Exclamation mark) pictograms. In contrast, the mono-methyl analog 1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine (CAS 1315365-78-6) has no publicly notified CLP classification entry in the ECHA C&L Inventory as of the available data, meaning its hazard profile has not been formally notified under the same regulatory framework [2]. For institutional procurement, the presence of Eye Dam. 1 (H318) triggers specific storage, spill-control, and personal protective equipment (PPE) requirements — including mandatory tight-sealing goggles and eye-wash station accessibility — that are not triggered by compounds classified only as irritants or lacking a notified classification.

Chemical safety Regulatory compliance Laboratory procurement

Polar Surface Area (PSA) and CNS Multiparameter Optimisation (MPO) Profile: Target Compound Versus 1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine Positional Isomer

The target compound places the primary amine on the pyrrolidine ring (pyrrolidin-3-amine), which orients the H-bond-donating NH₂ group on a conformationally flexible, saturated ring system. In the positional isomer 1,5-dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (CAS 1227465-80-6), the primary amine is instead attached directly to the aromatic pyrazole core, where its lone pair participates in the π-system and its basicity is attenuated by ring aromaticity . The target compound's computed PSA of 23.79 Ų (fragment-based) combined with its logP of 2.46 yields a CNS MPO desirability score of approximately 4.5–5.0 (on the 0–6 scale), placing it near the centre of the CNS drug-like property space. The positional isomer, by virtue of relocating the primary amine onto the aromatic pyrazole, is expected to have a modestly higher PSA (estimated ~30–35 Ų due to increased N–H exposure and reduced conformational shielding) and reduced CNS MPO score.

CNS drug design Blood-brain barrier penetration Physicochemical profiling

Patent Landscape Context: Pyrazolopyrrolidine Scaffold in MDM2 and BET Inhibitor Chemical Series

The pyrazolopyrrolidine chemotype — to which the target compound belongs — is explicitly claimed in multiple Novartis patent families. U.S. Patent 8,969,341 ('Pyrazolopyrrolidine Compounds') discloses compounds of formula (I) capable of inhibiting the p53–MDM2 and/or p53–MDM4 interaction, with exemplified compounds demonstrating IC₅₀ values ranging from 11 nM to 95 nM in MDM2 biochemical binding assays [1]. U.S. Patent 8,975,417 ('Pyrazolopyrrolidine Derivatives and Their Use in the Treatment of Disease') further claims pyrazolopyrrolidine derivatives as BET bromodomain inhibitors for oncology indications [2]. While the specific target compound (CAS 2155546-36-2) is not explicitly exemplified with biological data in the patent documents reviewed, its scaffold architecture — the 2,5-dimethylpyrazole N-linked to a pyrrolidine bearing a free primary amine — maps directly onto the Markush structures of these patent families, positioning it as a structurally relevant intermediate or tool compound for exploring SAR around these high-value oncology targets.

Cancer therapeutics Protein-protein interaction inhibitors Patent intelligence

Commercial Availability and Purity Grade Comparison: Target Compound Versus Mono-Methyl Analog

The target compound is available from CymitQuimica (Biosynth) with a minimum purity of 95% at a price point of 243.00 € per 25 mg and 966.00 € per 250 mg . A screening-collection grade is also listed via mcule/LaboTest at 90% purity . The mono-methyl analog 1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine (CAS 1315365-78-6) is offered at 95% purity by Enamine LLC via ChemBase . The presence of two distinct purity tiers for the target compound (90% screening grade and ≥95% research grade) provides procurement flexibility: the 90% grade enables cost-effective high-throughput screening library construction, while the ≥95% grade supports hit validation and preliminary SAR studies without requiring repurification. The mono-methyl analog, in contrast, appears to be primarily available at a single purity specification from the sources reviewed.

Chemical procurement Supply chain Purity specification

High-Value Application Scenarios for 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine (CAS 2155546-36-2) Based on Comparative Evidence


Medicinal Chemistry: p53–MDM2 and BET Bromodomain Inhibitor SAR Exploration

The target compound serves as a versatile synthetic intermediate for structure-activity relationship (SAR) studies within the pyrazolopyrrolidine chemotype claimed in MDM2/MDM4 inhibitor (US 8,969,341) and BET bromodomain inhibitor (US 8,975,417) patent families [1]. The free primary amine at the pyrrolidine 3-position permits rapid library synthesis via amide coupling, sulfonamide formation, or reductive amination — derivatisation routes that are precluded or hindered in N-methylated analogs or in positional isomers where the amine is relocated to the aromatic pyrazole ring. The availability of bulk quantities at ≥95% purity (CymitQuimica/Biosynth) supports SAR campaigns requiring tens to hundreds of milligrams of starting material for parallel synthesis workflows . Researchers targeting MDM2 or BET proteins should prioritise this compound when the synthetic plan requires a free primary amine vector oriented from a saturated pyrrolidine ring.

CNS-Penetrant Chemical Probe Design Leveraging Favourable Physicochemical Properties

With a computed logP of 2.46 and PSA of 23.79 Ų — yielding an estimated CNS MPO score of approximately 4.5–5.0 — the target compound occupies the central region of CNS drug-like property space . This physicochemical profile is more CNS-favourable than that of the positional isomer 1,5-dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, where the primary amine on the aromatic pyrazole is expected to increase PSA and reduce predicted BBB permeability. For neuroscience drug discovery programmes requiring brain exposure (e.g., Parkinson's disease LRRK2 inhibitors, CNS oncology targets), the target compound's pyrrolidine-amine architecture provides a more suitable starting scaffold than pyrazole-amine positional isomers.

High-Throughput Screening Library Construction with Staged Purity Requirements

The dual-tier commercial availability of the target compound — 90% purity via LaboTest screening collection and ≥95% purity via CymitQuimica/Biosynth — enables cost-effective staged procurement for large-scale screening initiatives . Screening teams can acquire the 90% grade for primary HTS library plating (where single-compound wells at lower purity are acceptable), then reorder the ≥95% grade for hit confirmation, IC₅₀ determination, and selectivity profiling. This two-tier sourcing strategy is not equally demonstrated for the mono-methyl analog (CAS 1315365-78-6), which is listed at a single 95% purity specification, potentially limiting flexible procurement for resource-constrained screening centres.

Laboratory Safety and Chemical Hygiene Planning for Hazard-Aware Procurement

The target compound's notified CLP classification — particularly Eye Damage Category 1 (H318) and STOT SE 3 (H335) — mandates specific institutional safety controls, including mandatory chemical safety goggles (not merely safety glasses), fume hood use for all weighing operations, and documented eye-wash station accessibility within the work area [2]. Procurement officers and laboratory managers selecting between this compound and analogs without a notified serious eye damage hazard should factor in the incremental PPE and engineering control costs when evaluating total cost of ownership. Conversely, for laboratories already equipped with enhanced eye-protection infrastructure, the H318 classification may not represent a meaningful barrier, allowing selection based on the compound's structural and physicochemical merits.

Quote Request

Request a Quote for 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.